![molecular formula C16H13ClN4OS B606634 4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)

4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine

Übersicht

Beschreibung

CH5015765 ist ein niedermolekulares Medikament, das als Inhibitor des Hitzeschockproteins 90 (HSP90) wirkt. Es wurde ursprünglich von Chugai Pharmaceutical Co., Ltd. entwickelt. Die Verbindung hat in präklinischen Studien ein Potenzial für ihre Antitumoraktivität gezeigt, insbesondere in menschlichen Krebs-Xenograft-Mausmodellen .

Vorbereitungsmethoden

Die Synthese von CH5015765 beinhaltet das molekulare Design unter Verwendung von Röntgen-Kokristallstrukturen der Leitverbindung und des natürlichen HSP90-Inhibitors Geldanamycin mit HSP90. Der Syntheseweg umfasst die Optimierung der Affinität zu HSP90, der Hemmung des Zellwachstums in vitro, der Wasserlöslichkeit und der mikrosomalen Stabilität der Inhibitoren in der Leber . Der genaue Syntheseweg und die Verfahren der industriellen Produktion sind proprietär und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

CH5015765 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf der Wechselwirkung mit HSP90 liegt. Die Verbindung ist so konzipiert, dass sie die ATP-Bindungsstelle von HSP90 hemmt, was zur Destabilisierung von Clientproteinen führt, die an der Tumorprogression und dem Überleben beteiligt sind . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Fragment-Screening, virtuelles Screening und strukturbasiertes Drug-Design . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind die destabilisierten Clientproteine, die zu Antitumoreffekten führen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of 4-(5-Chloro-1H,3H-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine is its potential as an anticancer agent. Studies have demonstrated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds designed with similar triazine structures have shown notable activity against lung, colon, and breast cancer cell lines at low micromolar concentrations .

Hsp90 Inhibition

Research has indicated that this compound may act as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the maturation and stabilization of many oncoproteins. Inhibitors of Hsp90 can lead to the degradation of these proteins, thus impeding cancer cell growth. A related compound demonstrated high binding affinity for Hsp90α and significant inhibitory effects on cancer cell proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Similar compounds with chlorinated aromatic systems have been evaluated for their effectiveness against bacterial and fungal strains, indicating a possible avenue for further exploration in developing antimicrobial agents .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have been employed to understand how modifications in the chemical structure affect biological activity. This approach can guide the synthesis of new derivatives with enhanced potency and selectivity against specific targets .

Case Studies

- Antitumor Evaluation : A study investigated a series of triazine derivatives for their antitumor activity against various human tumor cell lines. The results showed that certain modifications led to increased cytotoxicity and selectivity .

- Molecular Modeling : Computational studies have been conducted to predict the binding interactions between this compound and target proteins such as Hsp90. These studies assist in optimizing the chemical structure for improved efficacy .

Wirkmechanismus

. Many client proteins of HSP90 are involved in tumor progression and survival. By inhibiting HSP90, CH5015765 leads to the destabilization and degradation of these client proteins, thereby exerting its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

CH5015765 wird mit anderen HSP90-Inhibitoren wie Geldanamycin, 17-Allylammino-17-Demethoxygeldanamycin (17-AAG) und Radicicol verglichen . Während diese Verbindungen auch HSP90 hemmen, ist CH5015765 in seinem molekularen Design und seiner Optimierung auf hohe Bindungsaffinität, Hemmung des Zellwachstums in vitro und orale Bioverfügbarkeit einzigartig . Ähnliche Verbindungen umfassen:

- Geldanamycin

- 17-Allylammino-17-Demethoxygeldanamycin (17-AAG)

- Radicicol

- CH5138303

Biologische Aktivität

The compound 4-(5-Chloro-1H,3H-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine is a member of the triazine family, notable for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

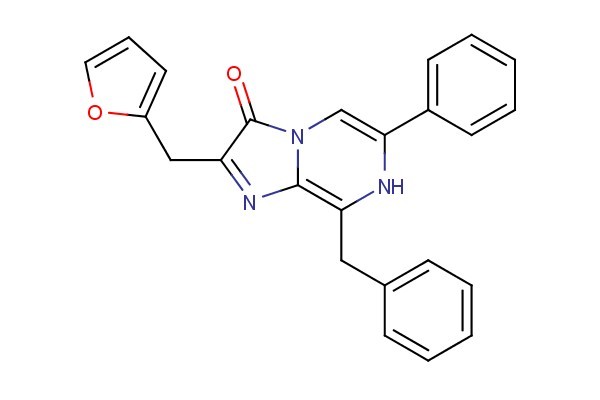

The chemical formula of the compound is with a molecular weight of approximately 344.82 Da. Its structure features a triazine ring substituted with a benzo[de]isochromene moiety and a methylsulfanyl group, which may influence its biological interactions and mechanisms of action.

Anticancer Properties

Recent studies have indicated that compounds within the triazine class exhibit significant anticancer properties. The structural features of this compound may contribute to its effectiveness in targeting cancer cells. For instance, derivatives of triazines have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 10 | Induces apoptosis | |

| MCF-7 | 15 | Inhibits cell cycle | |

| A549 | 12 | Promotes necrosis |

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Triazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases and mood disorders.

Case Study: Neurotransmitter Modulation

In a study investigating the effects on serotonin levels in rat models, it was found that treatment with the compound significantly increased serotonin release in the hippocampus, suggesting potential applications in treating depression and anxiety disorders.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties. Similar triazine compounds have demonstrated efficacy against various bacterial strains and fungi.

Table 2: Antimicrobial Activity Overview

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can act on neurotransmitter receptors, enhancing or inhibiting their activity.

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells leading to cell death.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound contains a triazine core substituted with a benzo[de]isochromene moiety (chlorinated at position 5) and a methylsulfanyl group. Its IUPAC name and structural details (SMILES: Clc2c(c1cccc3c1c(c2)COC3)c4nc(nc(SC)n4)N, InChI: InChI=1S/C16H13ClN4OS/c1-23-16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-22-7-9(8)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21)) confirm its fused bicyclic system and substituent positions . Characterization typically involves 1H/13C NMR (δ values for aromatic protons and thiomethyl groups), HRMS for molecular ion confirmation, and IR spectroscopy to identify functional groups like NH stretches. Solvent choice (e.g., DMSO-d6) and internal standards (TMS) are critical for NMR reproducibility .

Q. What synthetic routes are reported for this compound?

A common approach involves multi-step nucleophilic substitution on the triazine ring. For example:

- Step 1 : React a chlorinated benzo[de]isochromene precursor with a triazine intermediate (e.g., 6-(methylsulfanyl)-1,3,5-triazin-2-amine) under basic conditions (e.g., K2CO3 in DMF).

- Step 2 : Purify via column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallize from ethanol . Yields (~70–85%) depend on reaction time (4–6 hours reflux) and stoichiometric control of substituents .

Q. How is purity assessed during synthesis?

TLC (Merck silica gel 60F254, iodine visualization) monitors reaction progress. HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% typically required). Residual solvents are analyzed via GC-MS , and elemental analysis (C, H, N, S) validates stoichiometric ratios .

Advanced Research Questions

Q. How does the methylsulfanyl group influence electronic properties and reactivity?

The electron-withdrawing triazine core and electron-donating thiomethyl group create a polarized system, enhancing electrophilic substitution at the triazine N-positions. DFT calculations (B3LYP/6-31G* level) reveal localized HOMO density on the benzoisochromene ring, suggesting susceptibility to oxidation. The sulfur atom’s lone pairs also facilitate metal coordination, relevant for catalytic applications .

Q. What contradictions exist in reported antimicrobial activity data?

In Table 2 of , MIC values for analogous triazine derivatives vary widely (e.g., 1–19 µg/mL against Staphylococcus aureus). Contradictions arise from:

- Strain variability : Methicillin-resistant vs. susceptible strains.

- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion.

- Substituent effects : Chlorine position (ortho vs. para) on the benzoyl group alters membrane penetration . Researchers should standardize protocols and use molecular docking (e.g., with S. aureus dihydrofolate reductase) to rationalize structure-activity relationships .

Q. How can environmental fate studies be designed for this compound?

Follow the INCHEMBIOL framework ( ):

- Abiotic studies : Hydrolysis half-life (pH 7, 25°C), photodegradation under UV/visible light.

- Biotic studies : Aerobic soil metabolism (OECD 307), aquatic toxicity (Daphnia magna EC50).

- Analytical methods : LC-MS/MS for detection in environmental matrices (LOD < 0.1 ppb) .

Q. What strategies resolve low yields in triazine cyclization steps?

Low yields (<50%) during cyclization may stem from:

Eigenschaften

IUPAC Name |

4-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-23-16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-22-7-9(12(8)10)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTCGMGLTQPTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=C(C=C3COCC4=C3C2=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.